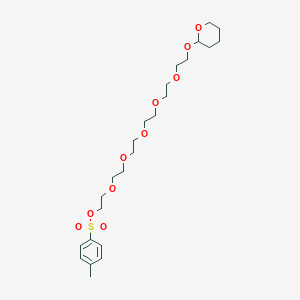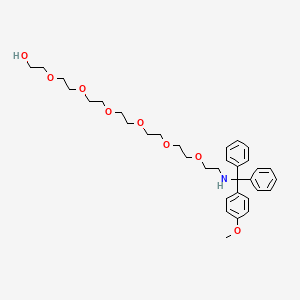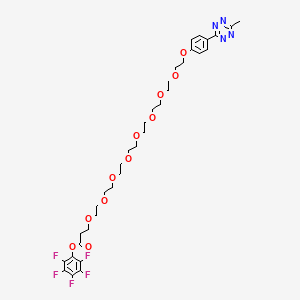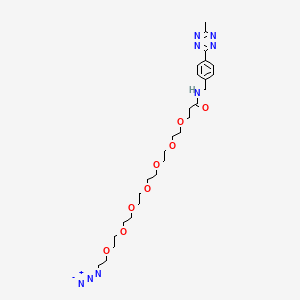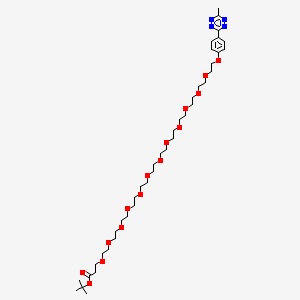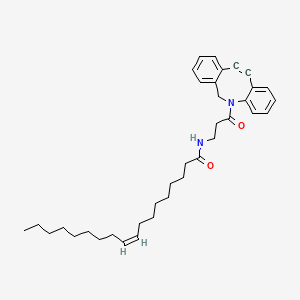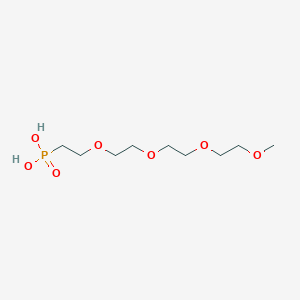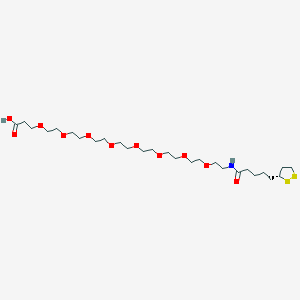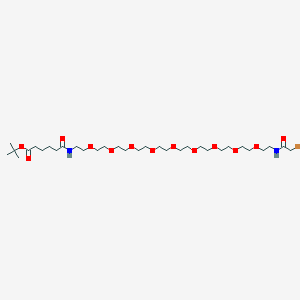
N-(propanoic acid)-N-bis(m-PEG12)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(propanoic acid)-N-bis(m-PEG12) is a compound that belongs to the class of PEGylated molecules. PEGylation refers to the covalent attachment of polyethylene glycol (PEG) chains to another molecule, which can be a drug, protein, or other therapeutic agents. This modification enhances the solubility, stability, and bioavailability of the molecule, making it more effective for various applications in medicine, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propanoic acid)-N-bis(m-PEG12) typically involves the conjugation of polyethylene glycol (PEG) chains to a propanoic acid derivative. The process begins with the activation of the carboxyl group of propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The activated ester is then reacted with the amine-terminated PEG chains under mild conditions to form the desired PEGylated product .
Industrial Production Methods
Industrial production of PEGylated compounds like N-(propanoic acid)-N-bis(m-PEG12) involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often employing techniques such as high-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) for purification and characterization .
Chemical Reactions Analysis
Types of Reactions
N-(propanoic acid)-N-bis(m-PEG12) can undergo various chemical reactions, including:
Oxidation: The PEG chains can be oxidized to form aldehyde or carboxyl groups.
Reduction: Reduction reactions can convert aldehyde groups back to alcohols.
Substitution: The terminal groups of PEG chains can be substituted with other functional groups to modify the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the PEG chains. For example, oxidation can yield PEG-aldehyde or PEG-carboxylate, while substitution reactions can introduce functional groups like amines, thiols, or carboxylates .
Scientific Research Applications
N-(propanoic acid)-N-bis(m-PEG12) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for modifying other molecules to enhance their solubility and stability.
Biology: Employed in the PEGylation of proteins and peptides to improve their pharmacokinetic properties and reduce immunogenicity.
Medicine: Utilized in drug delivery systems to increase the bioavailability and half-life of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals, to improve their performance and stability
Mechanism of Action
The mechanism by which N-(propanoic acid)-N-bis(m-PEG12) exerts its effects is primarily through the PEGylation process. PEGylation enhances the solubility, stability, and bioavailability of the conjugated molecule by increasing its hydrophilicity and reducing its recognition by the immune system. This results in prolonged circulation time and improved therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): The base polymer used in PEGylation.
PEGylated proteins: Proteins modified with PEG chains to improve their pharmacokinetic properties.
PEGylated liposomes: Liposomes coated with PEG to enhance their stability and circulation time
Uniqueness
N-(propanoic acid)-N-bis(m-PEG12) is unique due to its specific structure, which combines the properties of propanoic acid and PEG chains. This combination allows for targeted modifications and applications in various fields, making it a versatile and valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H107NO26/c1-57-9-11-61-17-19-65-25-27-69-33-35-73-41-43-77-49-51-79-47-45-75-39-37-71-31-29-67-23-21-63-15-13-59-7-5-54(4-3-53(55)56)6-8-60-14-16-64-22-24-68-30-32-72-38-40-76-46-48-80-52-50-78-44-42-74-36-34-70-28-26-66-20-18-62-12-10-58-2/h3-52H2,1-2H3,(H,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMSNTWFRRZUKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN(CCC(=O)O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H107NO26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1174.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

